molecular formula C26H22O5 B14957440 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B14957440
M. Wt: 414.4 g/mol
InChI Key: STLBLJVOPDVDMF-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
  • 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-hydroxybenzoate

Uniqueness

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the benzoate moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate

InChI

InChI=1S/C26H22O5/c1-16-21-12-13-23(30-25(27)19-10-7-11-20(15-19)29-3)17(2)24(21)31-26(28)22(16)14-18-8-5-4-6-9-18/h4-13,15H,14H2,1-3H3

InChI Key

STLBLJVOPDVDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

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